(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S/c1-30-19-11-9-16(14-20(19)31-2)10-12-22(29)28(15-17-6-3-4-13-26-17)24-27-23-18(25)7-5-8-21(23)32-24/h3-14H,15H2,1-2H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAKZIBGQLKTBA-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound belongs to a class of acrylamides characterized by the presence of a dimethoxyphenyl group, a fluorobenzothiazole moiety, and a pyridinylmethyl substituent. Its molecular formula is , indicating a complex structure conducive to various interactions with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity through the modulation of key signaling pathways involved in cell proliferation and apoptosis. A study demonstrated that derivatives of benzothiazole, similar to this compound, can inhibit the Ras-MEK-ERK pathway , which is crucial for cancer cell survival and proliferation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example, it shows potential as an inhibitor of monoamine oxidase (MAO) , an enzyme involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are implicated in mood regulation .
The biological activity of this compound is hypothesized to involve:
- Binding Interactions : The compound may bind to active sites on target enzymes or receptors, inhibiting their function.
- Signal Transduction Modulation : It may alter signaling cascades that control cell growth and survival.
- Gene Expression Changes : The compound could influence gene expression profiles related to apoptosis and cell cycle regulation.
Case Studies
- In Vitro Studies : A study involving cancer cell lines showed that treatment with related benzothiazole derivatives resulted in significant reductions in cell viability, indicating potential efficacy against certain cancers.
- Animal Models : In vivo studies are needed to confirm the therapeutic potential observed in vitro, particularly regarding safety and pharmacokinetics.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This Compound | Anticancer, Antimicrobial | Enzyme inhibition, signal transduction modulation |
| Benzothiazole Derivative | Antitumor | Ras-MEK-ERK pathway inhibition |
| Other Acrylamides | Neurotransmitter modulation | MAO inhibition |
Scientific Research Applications
Case Studies
A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of human tumor cells. The results demonstrated significant growth inhibition, with mean GI50 values indicating potent activity against tested cancer types .
| Cancer Type | Mean GI50 (μM) | Inhibition Rate (%) |
|---|---|---|
| Prostate Cancer | 15.72 | 50.68 |
| Melanoma | 12.53 | 40.00 |
These findings highlight the compound's potential as a lead candidate for further development in anticancer therapies.
Drug-Like Characteristics
The compound has been assessed for its drug-like properties using various computational models. Parameters such as solubility, permeability, and bioavailability have been evaluated, indicating favorable profiles for oral administration .
Toxicity and Safety
Toxicological assessments suggest that the compound exhibits low toxicity levels in vitro, making it a promising candidate for further preclinical studies .
Synthetic Routes
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the Acrylamide Backbone : Utilizing appropriate coupling agents to facilitate the reaction between pyridine derivatives and acrylamide.
- Introduction of Functional Groups : Employing methods such as nucleophilic substitution to introduce the thiazole and fluorobenzene moieties.
Yield and Purity
The synthetic processes yield high-purity products, which are confirmed through techniques such as NMR spectroscopy and mass spectrometry .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and biological data for related compounds, emphasizing substituent effects:
Key Observations:
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound likely enhances π-π stacking and hydrogen bonding compared to mono-methoxy analogs (e.g., compound 9b in ). 4-Fluorobenzothiazole vs. Pyridinylmethyl vs. thiazole/acetamide: The pyridine moiety introduces basicity and hydrogen-bonding capacity, which may improve solubility and target engagement compared to simpler thiazole derivatives .
Synthetic Challenges :
- The target compound’s multi-step synthesis (unreported in evidence) likely involves coupling a 3,4-dimethoxycinnamic acid derivative with a 4-fluorobenzo[d]thiazol-2-amine intermediate, followed by N-alkylation with pyridin-2-ylmethyl bromide. This contrasts with the lower-yield routes for compound 9b (16% yield via reflux in ethyl acetate/petroleum ether) .
Q & A
Q. How to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., free acrylic acid) .
- Thermal Stability : Perform TGA/DSC to determine degradation temperatures (>150°C suggests suitability for long-term storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
